molecular formula C22H23N3O B3063891 N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-3,3-DIMETHYLBUTANAMIDE CAS No. 820961-49-7

N-(2,6-DIPHENYLPYRIMIDIN-4-YL)-3,3-DIMETHYLBUTANAMIDE

Cat. No.: B3063891
CAS No.: 820961-49-7
M. Wt: 345.4 g/mol
InChI Key: HRLXAMBTUIRRBL-UHFFFAOYSA-N
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Description

It is primarily recognized for its role as an adenosine receptor antagonist . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LUF-5764 involves several steps, starting with the preparation of the pyrimidine core. The key steps include:

Industrial Production Methods

Industrial production of LUF-5764 typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and reaction time. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

LUF-5764 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

LUF-5764 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of LUF-5764

LUF-5764 is unique due to its specific binding affinity for the A1 receptor and its distinct chemical structure, which includes the 2,6-diphenylpyrimidine core. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

820961-49-7

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)-3,3-dimethylbutanamide

InChI

InChI=1S/C22H23N3O/c1-22(2,3)15-20(26)24-19-14-18(16-10-6-4-7-11-16)23-21(25-19)17-12-8-5-9-13-17/h4-14H,15H2,1-3H3,(H,23,24,25,26)

InChI Key

HRLXAMBTUIRRBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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